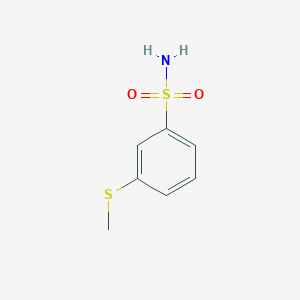

3-(Methylthio)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S2 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

3-methylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

InChI Key |

MGPHDXOVGHRZJB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylthio Benzenesulfonamide and Its Analogues

Classical Synthetic Routes to the Benzenesulfonamide (B165840) Core Structure

The foundational benzenesulfonamide scaffold is traditionally constructed through several established synthetic pathways. A prevalent method involves the amination of arylsulfonyl chlorides. nih.gov This reaction, a classic example of nitrogen nucleophilic substitution, provides a direct route to the S(O)₂–N bond. nih.gov

Another established approach begins with sodium arylsulfinates or thiophenols. nih.gov These starting materials require an oxidation step before they can undergo nitrogen nucleophilic substitution to form the sulfonamide. nih.gov While effective, these traditional methods often utilize aromatic amines as the nitrogen source, which can be a drawback due to their potential genotoxicity. nih.gov

More contemporary methods have been developed to circumvent the limitations of classical routes. One such innovative approach involves a dual copper and visible light-catalyzed S(O)₂–N coupling reaction between phenylsulfinic acid derivatives and aryl azides. nih.gov This redox-neutral process generates triplet nitrene from the azide, which then couples with sulfonyl radicals to form the desired benzenesulfinamide (B100797) derivatives under mild conditions. nih.gov This method is noted for its efficiency and for being a greener alternative. nih.gov

The general synthetic procedure for creating benzenesulfonamides can be exemplified by the reaction of a corresponding benzoic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF to form the acyl chloride. This intermediate is then reacted with a sulfonamide to yield the final benzenesulfonamide product. nih.gov

Strategies for Introducing the Methylthio Moiety into Benzenesulfonamide Scaffolds

The introduction of the methylthio group onto the benzene (B151609) ring of a benzenesulfonamide can be achieved through various synthetic strategies. While direct methods for the synthesis of 3-(methylthio)benzenesulfonamide are not extensively detailed in the provided search results, general principles of aromatic substitution can be applied.

One common approach would involve the use of a starting material that already contains the methylthio group at the desired position. For instance, 3-(methylthio)aniline (B157570) could be a suitable precursor. This compound could then undergo a diazotization reaction followed by a sulfonation reaction to introduce the sulfonamide group.

Alternatively, a nucleophilic aromatic substitution reaction on a suitably activated benzene ring could be employed. For example, a benzenesulfonamide derivative with a good leaving group (such as a halogen) at the 3-position could be reacted with a methylthiolate salt (e.g., sodium thiomethoxide) to introduce the methylthio moiety.

Another strategy involves the modification of an existing functional group. For instance, a 3-mercaptobenzenesulfonamide could be methylated using an appropriate methylating agent, such as methyl iodide, in the presence of a base.

Derivatization and Functionalization Strategies at the Sulfonamide Nitrogen and Benzene Ring

The benzenesulfonamide scaffold, including this compound, serves as a versatile platform for further chemical modification. Derivatization at the sulfonamide nitrogen and the benzene ring allows for the creation of a wide array of analogues with potentially diverse biological activities.

Attachment of Heterocyclic Systems (e.g., triazines, imidazoles, pyrazoles, thiadiazoles)

A significant area of derivatization involves the attachment of various heterocyclic systems to the benzenesulfonamide core. This is often achieved by reacting the sulfonamide nitrogen with a reactive heterocyclic compound.

For example, a general synthetic route for incorporating 1,3,5-triazine (B166579) moieties involves reacting a substituted benzenesulfonamide with a triazine derivative. researchgate.net This can be followed by further substitution on the triazine ring with amines like dimethylamine, morpholine, or piperidine. researchgate.net

Thiazole-containing benzenesulfonamides have also been synthesized. In one approach, a chloroacetamide derivative of a benzenesulfonamide is treated with ammonium (B1175870) thiocyanate (B1210189) to induce an intramolecular cyclization, forming a thiazol-4-one ring. rsc.org

Furthermore, the synthesis of benzenesulfonamide conjugates with 3-methylthiazolo[3,2-a]benzimidazole has been reported, connecting the two moieties via ureido, enaminone, hydrazone, or hydrazide linkers. nih.gov The synthesis of N-substituted-3-(nitrogen-containing 5-membered ring)-benzenesulfonamide derivatives has also been described, highlighting the versatility of attaching five-membered rings to the benzenesulfonamide structure. google.com

The following table summarizes various heterocyclic systems attached to the benzenesulfonamide core and the synthetic strategies employed.

| Heterocyclic System | Synthetic Strategy | Starting Materials | Reference |

| 1,3,5-Triazine | Reaction of benzenesulfonamide with a triazine derivative, followed by substitution. | Substituted benzenesulfonamides, triazine derivatives, various amines. | researchgate.net |

| Thiazol-4-one | Intramolecular cyclization of a chloroacetamide derivative. | Chloroacetamide derivative of benzenesulfonamide, ammonium thiocyanate. | rsc.org |

| Thiazolo[3,2-a]benzimidazole | Connection via ureido, enaminone, hydrazone, or hydrazide linkers. | 3-methylthiazolo[3,2-a]benzimidazole, benzenesulfonamide derivatives. | nih.gov |

| Nitrogen-containing 5-membered rings | N-substitution on the benzenesulfonamide. | Benzenesulfonamide, reactive five-membered heterocyclic compounds. | google.com |

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl substituents on both the sulfonamide nitrogen and the benzene ring is another common derivatization strategy. These modifications can influence the electronic and lipophilic properties of the molecule. nih.gov

N-alkylation or N-arylation of the sulfonamide can be achieved by reacting the parent sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. For instance, the synthesis of N-phenyl-N-trichloromethylthio benzenesulfonamide involves the reaction of aniline (B41778) with benzenesulfonyl chloride. google.com

Substituents on the benzene ring are often introduced by starting with a pre-substituted benzene derivative. A variety of functional groups, including electron-donating groups (like methyl and isopropyl) and electron-withdrawing groups (like halides), have been incorporated onto the benzene ring of benzenesulfonamides. nih.gov The electronic nature of these substituents can significantly impact the reactivity and properties of the resulting compounds. nih.gov For example, the synthesis of various meta-substituted benzenesulfonamides has been explored to define the optimal positioning for biological activity. nih.gov

The following table provides examples of alkyl and aryl substitutions on the benzenesulfonamide scaffold.

| Substitution Type | Position of Substitution | Example Substituents | Synthetic Approach | Reference |

| Alkyl | Benzene Ring | Methyl, Isopropyl | Starting with a substituted benzene derivative (e.g., toluene). | nih.gov |

| Aryl | Sulfonamide Nitrogen | Phenyl | Reaction of aniline with benzenesulfonyl chloride. | google.com |

| Various | Benzene Ring (ortho, meta, para) | Halides, Nitro, etc. | Using pre-substituted benzoic acids to form the corresponding benzenesulfonamides. | nih.gov |

| Alkyl/Aryl | Sulfonamide Nitrogen | Benzyl (B1604629) | Reaction of a sulfonamide with an appropriate halide (e.g., benzyl bromide). | orgsyn.org |

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(Methylthio)benzenesulfonamide, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation.

In the ¹H NMR spectrum, the protons of the methylthio group (-SCH₃) typically appear as a singlet. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to their coupling with each other. The chemical shifts and coupling constants of these aromatic protons are indicative of the 1,3-disubstitution pattern on the benzene ring. mdpi.com The protons of the sulfonamide group (-SO₂NH₂) also produce a characteristic signal.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The spectrum will show distinct signals for the methyl carbon of the methylthio group, the two carbons of the benzene ring bonded to the sulfur atoms, and the other four aromatic carbons. The chemical shifts of these carbons are influenced by the electronic effects of the methylthio and sulfonamide substituents.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzenesulfonamide (B165840) Derivatives Note: The following table contains representative data for related benzenesulfonamide structures to illustrate the expected chemical shifts. Specific data for this compound may vary.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic CH | 7.26-7.97 (m) | longdom.org |

| ¹H | -CH₃ (of methylthio) | ~2.5 (s) | N/A |

| ¹H | -SO₂NH₂ | ~7.3 (br s) | chemicalbook.com |

| ¹³C | Aromatic C-S | ~140 | N/A |

| ¹³C | Aromatic CH | 120-135 | rsc.org |

| ¹³C | -SCH₃ | ~15 | N/A |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

The sulfonamide group (-SO₂NH₂) gives rise to several distinct peaks. Two prominent bands, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide appears as a band in the range of 3400-3200 cm⁻¹. The C-S stretching vibration of the methylthio group is generally weaker and appears at lower frequencies. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Sulfonamide) | Stretching | 3400-3200 | longdom.org |

| C-H (Aromatic) | Stretching | >3000 | longdom.org |

| C=C (Aromatic) | Stretching | 1600-1450 | longdom.org |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 | longdom.orgresearchgate.net |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1150 | longdom.orgresearchgate.net |

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. longdom.org For this compound, with a molecular formula of C₇H₉NO₂S₂, the expected monoisotopic mass is approximately 203.01 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule may involve the loss of the methyl group from the methylthio moiety, cleavage of the C-S or S-N bonds, or loss of SO₂.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₇H₉NO₂S₂), the theoretical elemental composition can be calculated. nih.gov Experimental results from elemental analysis are then compared to these theoretical values to confirm the purity and identity of the compound. rsc.org

Table 3: Theoretical Elemental Composition of this compound (C₇H₉NO₂S₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 41.35 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 4.47 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.89 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.75 |

| Sulfur (S) | 32.07 | 2 | 64.14 | 31.55 |

| Total | 203.31 | 100.00 |

X-ray Crystallography for Three-Dimensional Structure Determination

Advanced Computational and Theoretical Studies of 3 Methylthio Benzenesulfonamide Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 3-(methylthio)benzenesulfonamide derivatives. researchgate.netresearchgate.net These methods allow for the calculation of various molecular descriptors that are crucial for understanding the behavior of these molecules.

DFT methods, such as B3LYP with a 6-311++G (d,p) basis set, have been employed to calculate quantum chemical descriptors for sulfonamide molecules. researchgate.net The optimized molecular structure and harmonic vibrational frequencies can be examined using DFT/B3LYP/6-31G(d) and Hartree-Fock HF/6-31G(d) levels of theory. researchgate.net For instance, the geometric properties of related compounds, including bond lengths, bond angles, and dihedral angles, have been determined using the Gaussian program with the B3LYP functional. scielo.org.mx

Key electronic properties derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability.

Molecular Electrostatic Potential (MEP): The MEP map helps in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding intermolecular interactions. researchgate.netscielo.org.mx

These calculations have shown that the electronic properties and reactivity of sulfonamide derivatives are influenced by their molecular structure. nih.gov For example, in a study of 2-methylthio(methylsulfonyl)- researchgate.netnih.govresearchgate.nettriazolo [1,5-a]quinazolines, DFT calculations highlighted the role of intramolecular hydrogen bonding in stabilizing the structures. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of this compound derivatives with their biological targets. researchgate.net

In the context of drug design, docking studies can predict the binding affinity and interactions between a ligand and its receptor. For example, docking simulations have been used to study the interaction of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX. nih.govnih.gov These studies revealed key interactions, such as hydrogen bonding between the sulfonamide group and amino acid residues like Thr200 and Thr201, as well as coordination with the zinc ion in the active site. nih.gov

The process typically involves:

Preparation of the protein and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site.

Docking calculation: An algorithm samples different conformations and orientations of the ligand within the binding site.

Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

Molecular dynamics simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate picture of the binding stability. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. nih.govnih.gov QSAR models are widely used to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.net

Descriptor Selection and Calculation (e.g., topological, conformational, electronic)

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be broadly categorized into:

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Conformational (3D) descriptors: These are calculated from the 3D structure of the molecule and include information about its volume and surface area. nih.gov

Electronic descriptors: These are often derived from quantum chemical calculations and describe the electronic properties of the molecule, such as charge distribution and orbital energies. researchgate.net

A variety of software can be used to calculate these descriptors, including CODESSA, PaDEL-Descriptor, and MOE. nih.govnih.govufv.br The selection of relevant descriptors is a critical step, as irrelevant or redundant descriptors can lead to a poor model. youtube.com Pre-selection methods are often applied to reduce the initial set of descriptors. nih.gov

Model Development and Validation Methodologies (e.g., stepwise multiple linear regression)

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. A common technique used is multiple linear regression (MLR), particularly stepwise MLR, which selects the most significant descriptors to include in the model. nih.gov Other methods like genetic function algorithm (GFA) can also be employed. ufv.br

The general form of a linear QSAR model is: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

The statistical quality and predictive power of the developed QSAR model are assessed through rigorous validation. nih.gov Key statistical parameters include:

Correlation coefficient (R²): Indicates the goodness of fit of the model.

Cross-validated correlation coefficient (Q² or R²cv): Measures the internal predictive ability of the model. researchgate.net

External validation: The model's predictive power is tested on an external set of compounds that were not used in model development. researchgate.net

A statistically robust and predictive QSAR model can be a valuable tool for predicting the activity of untested compounds and for understanding the structural features that are important for biological activity. researchgate.net

In Silico Prediction of ADME Properties within Research Contexts

In addition to predicting biological activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Early assessment of ADME properties is crucial in drug discovery to avoid late-stage failures due to poor pharmacokinetics. eurekaselect.com

In silico ADME models can predict a range of properties, including:

Aqueous solubility: Affects absorption and formulation.

Intestinal absorption: The ability of a compound to be absorbed from the gut into the bloodstream. eurekaselect.com

Plasma protein binding: Influences the distribution and availability of the drug.

Metabolic stability: The susceptibility of a compound to be broken down by metabolic enzymes.

Blood-brain barrier penetration: Important for drugs targeting the central nervous system.

These predictions are often based on physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area. rsc.org Various computational tools and web servers are available for predicting ADME properties. These tools can help in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. nih.gov

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase, ATG7)

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known to inhibit various enzymes, most notably carbonic anhydrases. However, specific studies detailing the inhibitory effects of 3-(Methylthio)benzenesulfonamide on carbonic anhydrase, dihydropteroate synthase, or ATG7 are not prominently featured in available research. While general methodologies for such investigations are established, their direct application to this particular compound has not been documented in the accessible literature.

Detailed kinetic characterization of enzyme inhibition provides crucial insights into the mechanism of action of a compound. This typically involves determining key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Data Table: Kinetic Parameters of Enzyme Inhibition by this compound

| Enzyme | Inhibition Constant (Kᵢ) | Mode of Inhibition |

| Carbonic Anhydrase | Data not available | Data not available |

| Dihydropteroate Synthase | Data not available | Data not available |

| ATG7 | Data not available | Data not available |

As indicated, no specific kinetic data for the inhibition of these enzymes by this compound were found in the conducted search.

Assessing the specificity and selectivity of a compound against a panel of related enzymes is critical to understanding its potential for off-target effects. For benzenesulfonamides, this often involves screening against various isoforms of carbonic anhydrase.

Data Table: Selectivity Profile of this compound

| Enzyme Isoform | IC₅₀ / Kᵢ |

| Carbonic Anhydrase I | Data not available |

| Carbonic Anhydrase II | Data not available |

| Carbonic Anhydrase IX | Data not available |

| Carbonic Anhydrase XII | Data not available |

Information regarding the selectivity profile of this compound against different enzyme isoforms is not available in the reviewed literature.

Protein-Ligand Interaction Analysis (e.g., MDM2-p53)

The interaction between MDM2 and p53 is a critical target in cancer therapy, and various small molecules have been developed to disrupt this protein-protein interaction. While some sulfonamide-containing compounds have been explored in this context, specific data for this compound are absent.

Determining the binding affinity of a ligand to its protein target is fundamental to understanding the potency of their interaction. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are commonly employed for this purpose.

Data Table: Binding Affinity of this compound

| Protein System | Binding Affinity (Kₔ) |

| MDM2-p53 | Data not available |

No data on the binding affinity of this compound for the MDM2-p53 complex or its individual components have been reported in the searched scientific literature.

Identifying the specific binding site of a ligand on its target protein and whether it acts via an allosteric mechanism is crucial for rational drug design. While computational modeling can predict potential interaction sites, experimental validation is necessary. There is no available research detailing the interaction sites or potential allosteric modulation of this compound on any protein target.

Cellular Pathway Modulation in in vitro Models

Investigating the effects of a compound on cellular pathways in vitro provides a broader understanding of its biological activity beyond isolated enzyme or protein interactions. This can involve analyzing changes in gene expression, protein phosphorylation, or other cellular markers. To date, no studies have been published that specifically investigate the modulation of any cellular pathways by this compound in in vitro models.

Cell Cycle Progression Analysis

There is no available data from scientific studies on how this compound affects the progression of the cell cycle.

Apoptosis Induction Mechanisms

No research findings could be located that describe the mechanisms by which this compound might induce apoptosis, or programmed cell death.

Investigation of Specific Gene Expression Alterations in Research

There is no published research that investigates or identifies any specific alterations in gene expression resulting from cellular exposure to this compound.

Structure Activity Relationship Sar Studies of 3 Methylthio Benzenesulfonamide Analogues

Impact of Substituent Modifications on Sulfonamide Nitrogen

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the pharmacological profile of many benzenesulfonamide (B165840) derivatives, often acting as a crucial zinc-binding group in various enzymes. nih.gov Its mechanism of action typically involves the sulfonamide group existing in its anionic form (SO₂NH⁻), which allows it to interact directly with zinc ions within the active sites of enzymes like carbonic anhydrases, thereby inhibiting their function. nih.gov

Research into benzenesulfonamide-based inhibitors has shown that modifications to the sulfonamide group can be well-tolerated in certain scaffolds. For instance, in a series of benzenesulfonamide analogues developed as NLRP3 inflammasome inhibitors, modifications on the sulfonamide moiety did not drastically alter the inhibitory activity. nih.gov This suggests that for some biological targets, the core benzenesulfonamide scaffold is the primary determinant of activity, allowing for flexibility in sulfonamide group substitution to fine-tune physicochemical properties.

Influence of Methylthio Group Modifications and Analogues

The methylthio group (-SMe) at the 3-position of the benzenesulfonamide ring plays a significant role in modulating the activity profile of these compounds. Modifications to this group, such as altering the length of the alkyl chain, can have a pronounced effect on biological efficacy.

In a study focused on novel benzenesulfonamide derivatives bearing an imidazole (B134444) moiety, researchers compared the antimycobacterial activity of compounds with a methylthio group to those with a propylthio group. ktu.edu The results indicated that the nature of this alkylthio substituent was a determinant of potency against Mycobacterium abscessus complex strains. For instance, the S-methyl substituted compound 3-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide (19a) showed high antimycobacterial activity. ktu.edu A related compound, 3-(4-(4-chlorophenyl)-2-(propylthio)-1H-imidazol-1-yl)benzenesulfonamide (18c), also demonstrated significant activity, suggesting that while the thioether is important, some variation in the alkyl group is permissible and can be optimized for specific targets. ktu.edu

Another series of compounds, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines, demonstrated that the alkylthio group is a key part of the active scaffold. mdpi.com While this study focused more on substitutions on other parts of the molecule, the presence of the alkylthio group was constant among the active derivatives, underscoring its foundational role in the observed pro-apoptotic activity against cancer cells. mdpi.com

| Compound | Alkylthio Group | Observed Activity |

|---|---|---|

| 19a | Methylthio (-SMe) | High activity against M. abscessus complex |

| 18c | Propylthio (-SPr) | High activity against M. abscessus complex |

Effects of Benzene (B151609) Ring Substitutions on Research Activity Profiles

In the development of NLRP3 inflammasome inhibitors based on a benzenesulfonamide scaffold, specific substitutions on the aromatic ring were found to be essential for potency. nih.gov For one lead compound, the presence of a methoxy (B1213986) group (2-OCH₃) and a chlorine atom (5-Cl) was critical; removal of either substituent resulted in a more than four-fold decrease in inhibitory potency, and removal of both led to a complete loss of activity. nih.gov The position of these substituents was also vital. Moving the chlorine atom from the 5-position to other locations on the phenyl ring led to a significant drop in potency. nih.gov Interestingly, moving the methoxy group from the ortho- to the meta-position resulted in a compound with comparable potency, while a para-position substitution caused a significant loss of activity, indicating that electronic effects alone may not be the sole factor. nih.gov

Similarly, in a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives, the presence of chloro and methyl groups on the benzenesulfonyl ring was a constant feature of the synthesized compounds, which showed promising anticancer activity. mdpi.com

Further studies on Keap1-Nrf2 protein-protein interaction inhibitors revealed that substitutions on a central benzene ring could dramatically modulate activity. nih.gov For example, adding an extra methoxy or 4-fluorobenzyloxy group to the phenyl ring led to a significant decrease in potency. nih.gov This highlights the sensitive nature of substitution patterns on the aromatic core.

| Analogue | Substitutions on Aromatic Ring | Relative Potency |

|---|---|---|

| Lead Compound | 2-OCH₃, 5-Cl | High |

| Analogue 1 | 5-Cl (2-OCH₃ removed) | >4-fold decrease |

| Analogue 2 | 2-OCH₃ (5-Cl removed) | >4-fold decrease |

| Analogue 3 | None | Inactive |

| Analogue 8 | 3-OCH₃, 5-Cl (positional isomer) | Comparable to lead |

| Analogue 9 | 4-OCH₃, 5-Cl (positional isomer) | Significant loss of potency |

Role of Bridging Linkers and Heterocyclic Moieties in Modulating Activity

The use of heterocyclic rings in place of or as a substituent on the benzene ring is a common approach. The electron-withdrawing nature of a pyridine (B92270) ring, for example, can enhance the acidity of the sulfonamide group, boosting its inhibitory potential. nih.gov A study on antimycobacterial agents utilized an imidazole ring linked to the benzenesulfonamide core. ktu.edu The resulting compounds, such as 3-(2-(methylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide (16a), showed that this heterocyclic moiety was a viable scaffold for generating potent derivatives. ktu.edu The activity could be further tuned by substitutions on the phenyl group attached to the imidazole ring. ktu.edu

The introduction of larger, more complex bridging linkers has also been explored. In one study, a guanidine (B92328) moiety was linked to the benzenesulfonamide, creating a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. mdpi.com The anticancer activity of these compounds was found to be strongly dependent on the presence of a hydroxyl group on the aryl ring at the far end of the linker, demonstrating that functional groups distal to the core sulfonamide can have a decisive effect on the biological outcome. mdpi.com

In the context of Keap1-Nrf2 inhibitors, the nature of the linker between two phenyl rings was critical. nih.gov For a series of biphenyl (B1667301) derivatives, a shorter linker led to a three-fold reduction in activity. nih.gov Furthermore, replacing a benzene ring with a naphthalene (B1677914) ring in some analogues led to a remarkable improvement in inhibitory activity, demonstrating that larger, more rigid aromatic systems can be beneficial. nih.gov

| Compound Series | Linker/Heterocycle | Key Finding | Source |

|---|---|---|---|

| Antimycobacterial Agents | Imidazole Ring | Effective scaffold for potent derivatives. | ktu.edu |

| Anticancer Agents | Guanidine-based Linker | Activity is highly dependent on substituents at the end of the linker. | mdpi.com |

| Keap1-Nrf2 Inhibitors | Naphthalene Moiety | Replacement of a phenyl with a naphthalene ring significantly improved potency. | nih.gov |

| Keap1-Nrf2 Inhibitors | Biphenyl Linker | A shorter linker resulted in a 3-fold decrease in activity. | nih.gov |

Future Directions and Advanced Research Applications

Design of Novel Chemical Probes and Biological Tools

The development of chemical probes from 3-(methylthio)benzenesulfonamide is a promising area for elucidating complex biological processes. The core structure can be modified to incorporate various reporter groups, such as fluorophores or biotin, to enable the visualization and tracking of its interactions within cellular systems. For instance, a common strategy involves the synthesis of derivatives with moieties suitable for "click" chemistry, a set of reactions that are rapid, specific, and biocompatible. ljmu.ac.uk This approach allows for the attachment of a wide range of functional tags to the benzenesulfonamide (B165840) core.

The methylthio group at the 3-position offers a potential site for selective modification, allowing for the introduction of a linker arm to attach a fluorescent dye or an affinity tag without significantly altering the core pharmacophore responsible for target binding. These probes could be invaluable for studying the subcellular localization of target proteins, quantifying target engagement, and identifying new binding partners.

Integration with High-Throughput Screening Methodologies in Academic Settings

High-throughput screening (HTS) has become an indispensable tool in academic research for identifying novel modulators of biological systems. nih.gov HTS allows for the rapid screening of large and diverse compound libraries against specific biological targets or in phenotypic assays. nih.gov Academic screening centers are increasingly common, providing researchers with access to the necessary infrastructure and expertise. stanford.eduresearchgate.net

A library of derivatives based on the this compound scaffold could be synthesized and included in these screening collections. The structural diversity within such a library can be systematically expanded by varying the substituents on the benzene (B151609) ring and the sulfonamide nitrogen. This approach increases the probability of identifying "hit" compounds with desired biological activities. The integration of these focused libraries into academic HTS campaigns can accelerate the discovery of new lead compounds for drug development and chemical biology research. nih.gov

Rational Design Principles for Next-Generation Analogues

The rational design of next-generation analogues of this compound is guided by structure-activity relationship (SAR) studies and computational modeling. nih.gov By systematically modifying the chemical structure and evaluating the effects on biological activity, researchers can identify key structural features required for potency and selectivity. For example, in the development of benzenesulfonamide-based inhibitors of the NLRP3 inflammasome, modifications to the sulfonamide moiety were well-tolerated, while changes to other parts of the molecule were critical for activity. nih.gov

Computational methods, such as molecular docking, can predict the binding modes of benzenesulfonamide analogues with their target proteins. tuni.finih.gov This information can guide the design of new compounds with improved binding affinity and specificity. For instance, in the design of carbonic anhydrase inhibitors, docking studies have been used to understand the interactions between the sulfonamide group and the zinc ion in the enzyme's active site. rsc.orgresearchgate.netrsc.org These principles can be applied to this compound to develop analogues with enhanced therapeutic potential.

Table 1: Key Considerations in the Rational Design of Benzenesulfonamide Analogues

| Design Principle | Description |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to determine the effect on biological activity. |

| Molecular Docking | Computational prediction of the binding orientation of a molecule to a target protein. |

| Pharmacophore Modeling | Identification of the essential structural features required for biological activity. |

| ADME Prediction | In silico prediction of the absorption, distribution, metabolism, and excretion properties of a compound. tandfonline.com |

Exploration of Diverse Biological Targets in Pre-Clinical Research

While benzenesulfonamides are well-known as carbonic anhydrase inhibitors, their derivatives have shown activity against a wide range of other biological targets. nih.gov Pre-clinical research is continuously uncovering new potential applications for this class of compounds. For example, benzenesulfonamide derivatives have been investigated as inhibitors of the tropomyosin receptor kinase A (TrkA) for the treatment of glioblastoma. tuni.finih.gov

Other research has focused on their potential as anti-influenza agents by targeting hemagglutinin, and as inhibitors of the NLRP3 inflammasome for treating inflammatory diseases. nih.govnih.gov The unique substitution pattern of this compound may confer selectivity for novel targets. Further pre-clinical studies are warranted to explore the activity of this compound and its analogues against a diverse panel of enzymes and receptors implicated in various diseases. mdpi.com

Table 2: Investigated and Potential Biological Targets for Benzenesulfonamide Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases, Kinases (e.g., TrkA), Glucosamine-6-phosphate synthase | Cancer, Glaucoma, Epilepsy, Infectious Diseases, Glioblastoma nih.govrsc.orgresearchgate.netnih.govresearchgate.net |

| Inflammatory Pathway Proteins | NLRP3 Inflammasome | Inflammatory Diseases, Alzheimer's Disease, Myocardial Infarction nih.gov |

| Viral Proteins | Influenza Hemagglutinin | Influenza nih.gov |

Environmental Fate and Transport Studies of Benzenesulfonamide Derivatives

The widespread use of sulfonamides, particularly as antibiotics, has led to concerns about their environmental fate and transport. While this compound itself is not a major environmental contaminant, understanding the environmental behavior of benzenesulfonamide derivatives is crucial, especially if new applications lead to increased production and use.

The environmental fate of these compounds is influenced by factors such as their water solubility, vapor pressure, and potential for biodegradation. nih.gov Some sulfonamide derivatives can be transported through soil and enter aquatic environments. uiowa.edu Studies on the environmental transport of chemicals often use models that consider advection, dispersion, degradation, and sorption. mdpi.com While much of the existing data pertains to per- and polyfluoroalkyl substances (PFAS), the methodologies are applicable to other chemical classes. nih.gov Future research should include studies on the biodegradability and potential for bioaccumulation of novel benzenesulfonamide derivatives to ensure their environmental safety. epa.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylthio)benzenesulfonamide, and what purification methods ensure high yield and purity?

- Synthesis : The compound can be synthesized via sulfonylation of 3-(methylthio)aniline with a sulfonyl chloride derivative under alkaline conditions. Key steps include:

- Reaction : Mixing 3-(methylthio)aniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C, followed by gradual warming to room temperature .

- Workup : Neutralization with dilute HCl to precipitate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 2.5 ppm (singlet, –SCH₃), δ 7.3–8.1 ppm (aromatic protons).

- 13C NMR : Signals for sulfonamide sulfur-linked carbons (~125–140 ppm) and methylthio group (~15 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 217.1 (calculated for C₇H₉NO₂S₂) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) with retention time ~8.2 min .

Q. How does the methylthio substituent influence the compound's stability and solubility in aqueous vs. organic solvents?

- Stability : The methylthio group (–SCH₃) enhances electron density on the benzene ring, increasing resistance to electrophilic attack but rendering the compound sensitive to strong oxidizing agents (e.g., H₂O₂) .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.3 |

| Ethanol | 45.2 |

| DMSO | 89.7 |

| Data from solubility studies suggest preferential use in organic media for reaction optimization . |

Advanced Research Questions

Q. What reaction pathways are accessible to this compound, and how do reaction conditions alter product distribution?

- Nucleophilic Substitution : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

- Oxidation : Treatment with m-CPBA in dichloromethane oxidizes –SCH₃ to –SO₂CH₃, yielding 3-(Methylsulfonyl)benzenesulfonamide .

- Hydrolysis : Under acidic conditions (HCl, reflux), the sulfonamide group hydrolyzes to sulfonic acid, requiring careful pH control to avoid decomposition .

Q. What computational methods predict the binding affinity of this compound to biological targets like carbonic anhydrase?

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with human carbonic anhydrase IX (PDB ID: 3IAI). Key findings:

- The methylthio group occupies a hydrophobic pocket near the active site.

- Sulfonamide nitrogen forms hydrogen bonds with Thr199 (ΔG ~ -8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in aqueous environments, with RMSD < 2.0 Å .

Q. How do structural analogs of this compound compare in enzyme inhibition assays, and what SAR trends emerge?

- Comparative Data :

| Compound | IC₅₀ (Carbonic Anhydrase IX, nM) | LogP |

|---|---|---|

| 3-(Methylthio) derivative | 42.3 | 1.8 |

| 3-Methoxy analog | 68.9 | 1.2 |

| 3-Nitro analog | >1000 | 0.9 |

- SAR Insights :

- Electron-donating groups (e.g., –SCH₃) enhance potency by stabilizing enzyme-ligand interactions.

- Increased hydrophobicity (higher LogP) correlates with improved membrane permeability .

Q. What strategies mitigate conflicting spectral data (e.g., NMR vs. X-ray) when resolving the crystal structure of this compound derivatives?

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves ambiguities in proton assignments from NMR. For example, crystal packing effects may downfield-shift aromatic protons by 0.3–0.5 ppm .

- DFT Calculations : Gaussian09 simulations (B3LYP/6-311++G**) predict NMR chemical shifts with <5% deviation from experimental values, aiding in structure validation .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.